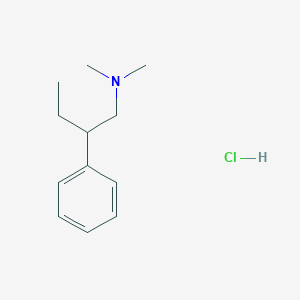
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is an organic compound that belongs to the class of phenylethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride typically involves the alkylation of 2-phenylbutan-1-amine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased alertness, energy, and mood elevation. The compound binds to specific receptors and transporters, modulating their activity and resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-phenylpropan-1-amine: A structurally similar compound with similar stimulant properties.
N-Methyl-2-phenylpropan-1-amine: Another related compound with stimulant effects.
2-Phenylpropan-1-amine: A simpler analog with similar biological activity.
Uniqueness
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its longer carbon chain and dimethyl substitution make it more potent and selective in its action compared to other similar compounds.
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(10-13(2)3)12-8-6-5-7-9-12;/h5-9,11H,4,10H2,1-3H3;1H |
InChI Key |
HQYVUSYFKBIBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















